4-fluoro-2-methyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide
CAS No.: 1091173-96-4
Cat. No.: VC11943685
Molecular Formula: C19H22FNO3S
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1091173-96-4 |
|---|---|
| Molecular Formula | C19H22FNO3S |
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | 4-fluoro-2-methyl-N-[(4-phenyloxan-4-yl)methyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C19H22FNO3S/c1-15-13-17(20)7-8-18(15)25(22,23)21-14-19(9-11-24-12-10-19)16-5-3-2-4-6-16/h2-8,13,21H,9-12,14H2,1H3 |
| Standard InChI Key | JYXKRTUWNWYABI-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
| Canonical SMILES | CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Introduction
Synthesis and Potential Applications
The synthesis of sulfonamide compounds typically involves the reaction of a sulfonyl chloride with an amine. For 4-fluoro-2-methyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide, the synthesis would likely involve a similar approach, starting with a 4-fluoro-2-methylbenzene-1-sulfonyl chloride and reacting it with a phenyloxan-based amine.
Sulfonamides are known for their antimicrobial properties, but compounds with specific modifications like the phenyloxan group may exhibit different biological activities, such as enzyme inhibition or interaction with transport proteins.
Biological Activities and Research Findings
While specific research findings for 4-fluoro-2-methyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide are not available, similar sulfonamide compounds have shown potential in various biological applications:
-
Antimicrobial Activity: Traditional sulfonamides are used as antibiotics by inhibiting folic acid synthesis in bacteria.
-
Enzyme Inhibition: Some sulfonamides can modulate enzyme activity, potentially affecting metabolic pathways.
-
Cellular Transport: They may interact with proteins involved in cellular uptake, affecting drug delivery or metabolism.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume